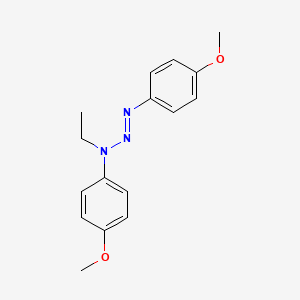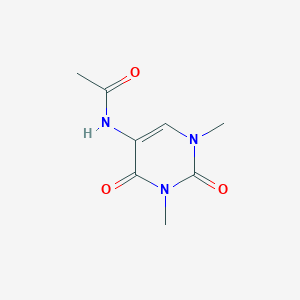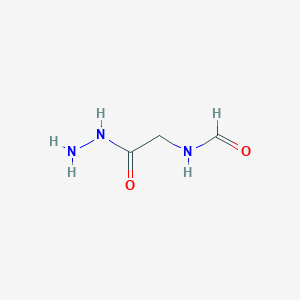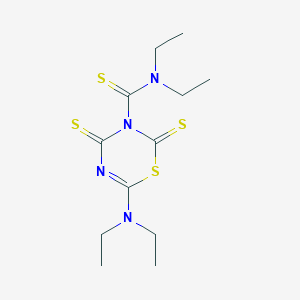
(1E)-3-Ethyl-1,3-bis(4-methoxyphenyl)triaz-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-4-methoxy-N-(4-methoxyphenyl)diazenyl-aniline is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is known for its vibrant color and stability, making it a valuable component in dye formulations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-methoxy-N-(4-methoxyphenyl)diazenyl-aniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of N-ethyl-4-methoxyaniline. This is achieved by treating N-ethyl-4-methoxyaniline with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt. The diazonium salt is then coupled with 4-methoxyaniline in an alkaline medium to produce the desired azo compound.
Industrial Production Methods
In an industrial setting, the production of N-ethyl-4-methoxy-N-(4-methoxyphenyl)diazenyl-aniline follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to maintain precise control over reaction parameters such as temperature, pH, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-4-methoxy-N-(4-methoxyphenyl)diazenyl-aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the azo group (N=N) can yield the corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
N-ethyl-4-methoxy-N-(4-methoxyphenyl)diazenyl-aniline has several applications in scientific research:
Chemistry: Used as a dye intermediate and in the study of azo compound synthesis and reactions.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with biological molecules.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mecanismo De Acción
The mechanism of action of N-ethyl-4-methoxy-N-(4-methoxyphenyl)diazenyl-aniline primarily involves its interaction with biological molecules through the azo group (N=N). The compound can undergo reduction in biological systems to form aromatic amines, which can then interact with various enzymes and receptors. These interactions can lead to changes in cellular processes and functions, making the compound useful in therapeutic applications.
Comparación Con Compuestos Similares
N-ethyl-4-methoxy-N-(4-methoxyphenyl)diazenyl-aniline can be compared with other azo compounds such as:
N-ethyl-N-(4-methoxyphenyl)diazenyl-aniline: Similar structure but lacks the additional methoxy group, resulting in different chemical properties and applications.
4-ethoxy-N-[(4-methoxyphenyl)methylene]benzenamine: Another azo compound with a different substitution pattern, leading to variations in reactivity and use.
4-Methoxybenzenamide, N-(4-methoxyphenyl): A structurally related compound with different functional groups, affecting its chemical behavior and applications.
The uniqueness of N-ethyl-4-methoxy-N-(4-methoxyphenyl)diazenyl-aniline lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
69391-86-2 |
|---|---|
Fórmula molecular |
C16H19N3O2 |
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
N-ethyl-4-methoxy-N-[(4-methoxyphenyl)diazenyl]aniline |
InChI |
InChI=1S/C16H19N3O2/c1-4-19(14-7-11-16(21-3)12-8-14)18-17-13-5-9-15(20-2)10-6-13/h5-12H,4H2,1-3H3 |
Clave InChI |
WIDSXCBGUFOWAZ-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1=CC=C(C=C1)OC)N=NC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 1-[cyclopropyl-(1-ethoxycarbonylcyclopropyl)-hydroxy-methyl]cyclopropane-1-carboxylate](/img/structure/B14007349.png)

![Methyl 2-{(1e)-3-[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzoate](/img/structure/B14007368.png)
![2-[[2-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007376.png)





![6,6-Dimethyl-1-[4-[2-(4-nitrophenoxy)ethoxy]phenyl]-1,3,5-triazine-2,4-diamine;hydrochloride](/img/structure/B14007403.png)
